1,4-Dibromo-3,3-dimethoxybutan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-3,3-dimethoxybutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O3/c1-10-6(4-8,11-2)5(9)3-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCIMOWDIVHMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)(C(=O)CBr)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,4 Dibromo 3,3 Dimethoxybutan 2 One
Strategic Approaches to Vicinal Dibromination and Geminal Dimethoxy Formation
The construction of the 1,4-Dibromo-3,3-dimethoxybutan-2-one framework hinges on the effective introduction of two bromine atoms on adjacent carbons (vicinal) and a dimethoxy group on the same carbon (geminal), which also bears the carbonyl group's alpha-position.
Direct Bromination Pathways and Regioselectivity Control
The direct bromination of a suitable ketone precursor is a primary consideration. The generally accepted mechanism for the halogenation of ketones involves the rate-determining enolization of the ketone, followed by a rapid reaction of the enol or enolate with the halogen. lookchem.com For an unsymmetrical ketone, control of regioselectivity—the site of bromination—is paramount.
In the context of synthesizing this compound, a plausible precursor could be 3,3-dimethoxybutan-2-one (B1329833). The bromination of this precursor would need to be controlled to achieve dibromination at the C1 and C4 positions. The regioselectivity of ketone bromination can be influenced by the choice of brominating agent and reaction conditions. For instance, N-bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) can be an effective method for α-bromination of ketones. researchgate.net
The initial α-bromination of 3,3-dimethoxybutan-2-one would likely occur at the C1 methyl group due to the steric hindrance at the C4 position, which is a quaternary carbon. Subsequent bromination at the C4 position would be more challenging. A potential strategy could involve a stepwise approach where the C1 position is first monobrominated. Further reaction conditions would then need to be optimized to introduce the second bromine atom at the desired C4 position.
| Brominating Agent | Catalyst | Potential Outcome | Ref. |
| Br₂ in acetic acid | - | Potential for over-bromination and side reactions | lookchem.com |
| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid (p-TSA) | Regioselective α-bromination | researchgate.net |
| Copper(II) Bromide | - | Selective bromination of ketones | researchgate.net |
Acetalization Techniques for Carbonyl Protection and Functionalization
The geminal dimethoxy group in the target molecule is a dimethyl acetal (B89532) of a ketone. Acetalization is a common strategy for protecting carbonyl groups during other chemical transformations. msu.edu This reaction involves treating a ketone with two equivalents of an alcohol in the presence of an acid catalyst. msu.edu
For the synthesis of this compound, acetalization could be employed at different stages. One approach would be to start with a precursor that already contains the dibromo functionality and then introduce the dimethoxy group. For example, the acetalization of 1,4-dibromobutan-2,3-dione with methanol (B129727) would introduce the desired geminal dimethoxy group at C3.
A variety of acid catalysts can be used for acetalization, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as bismuth triflate (Bi(OTf)₃). acs.orgorganic-chemistry.org The choice of catalyst can be crucial to avoid side reactions, especially with sensitive substrates like brominated ketones.
| Catalyst | Reagents | Key Features | Ref. |
| p-Toluenesulfonic acid (p-TSA) | Methanol, Triethyl orthoformate | Common Brønsted acid catalyst | msu.edu |
| Bismuth Triflate (Bi(OTf)₃) | Methanol, Trialkyl orthoformate | Mild and efficient Lewis acid catalyst | acs.org |
| Zirconium tetrachloride (ZrCl₄) | Methanol | Highly efficient and chemoselective | organic-chemistry.org |
Convergent and Divergent Synthetic Routes for the this compound Scaffold
The synthesis of this compound can be approached using either convergent or divergent strategies.
A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages of the synthesis. researchgate.net For the target molecule, a convergent approach could involve the synthesis of a brominated electrophile and a dimethoxy-containing nucleophile, which are then coupled.
In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to generate a library of related compounds. wikipedia.org In the context of the target molecule, a divergent approach could start from a simpler butanone derivative. This precursor would then undergo a series of reactions, such as sequential bromination and acetalization, to build up the complexity of the final product. This strategy allows for the synthesis of analogues with different halogenation patterns or acetal groups from a single starting material.
Catalytic Systems and Novel Reagents in the Synthesis of this compound
Modern organic synthesis heavily relies on the use of catalytic systems to enhance reaction efficiency, selectivity, and sustainability.
Lewis Acid and Brønsted Acid Catalyzed Reactions
Both Lewis and Brønsted acids are instrumental in key transformations required for the synthesis of this compound.
Lewis acids , such as aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄), function as electron-pair acceptors. wikipedia.org They can activate carbonyl groups towards nucleophilic attack, making them effective catalysts for acetalization. wikipedia.org Some Lewis acids have also been shown to catalyze bromination reactions. researchgate.net
Brønsted acids , such as sulfuric acid (H₂SO₄) and triflic acid (TfOH), are proton donors. They are commonly used to catalyze both the enolization step in ketone bromination and the formation of acetals. nih.govnih.gov The choice between a Lewis and a Brønsted acid can influence the reaction outcome, and optimization of the catalyst is often necessary to achieve the desired product in high yield.
| Catalyst Type | Example | Application in Synthesis | Ref. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Catalysis of ene reactions and halogenations | rsc.org |
| Lewis Acid | Bismuth Triflate (Bi(OTf)₃) | Efficient acetal formation | acs.org |
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Acetalization and enolization for bromination | researchgate.netmsu.edu |
| Brønsted Acid | Triflic Acid (TfOH) | Strong acid catalyst for C-C bond activation in ketones | nih.gov |
Transition Metal-Mediated Approaches to C-Br and C-O Bond Formation
While direct bromination and acetalization are the most straightforward routes, transition metal-mediated reactions offer alternative and potentially more selective methods for C-Br and C-O bond formation.
Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are well-known for their ability to catalyze a wide range of cross-coupling and bond-forming reactions. mdpi.comacs.org For instance, a transition metal catalyst could potentially be used to mediate the coupling of a suitably functionalized precursor with a bromine source. Similarly, transition metal-catalyzed C-O bond formation could be an alternative to traditional acid-catalyzed acetalization, potentially offering milder reaction conditions and greater functional group tolerance. mdpi.com
While the direct application of transition metal catalysis to the synthesis of this compound is not widely documented, the principles of transition metal-catalyzed C-H activation and functionalization could, in theory, be applied to a suitable precursor to introduce the bromo and methoxy (B1213986) groups in a controlled manner. acs.org
Emerging Organocatalytic and Biocatalytic Strategies
Recent advancements in catalysis have opened new avenues for the synthesis of complex molecules like this compound. Organocatalysis and biocatalysis, in particular, represent burgeoning fields that offer mild and selective reaction conditions.
While specific organocatalytic routes to this compound are not yet extensively documented, the principles of organocatalysis can be applied to its synthesis. For instance, the α-halogenation of ketones, a key step in the synthesis of such compounds, can be achieved using organocatalysts. These small organic molecules can activate substrates and reagents in a way that is both efficient and selective, often avoiding the use of toxic metals.
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. The use of enzymes, such as halogenases, can facilitate the selective incorporation of halogen atoms into organic molecules under mild, aqueous conditions. Flavin-dependent halogenases (FDHs), for example, are known to catalyze the halogenation of electron-rich moieties. researchgate.net The substrate scope of these enzymes is continually being expanded through protein engineering, which may in the future enable the direct biocatalytic synthesis of this compound or its precursors. researchgate.netnih.govchemrxiv.org Fe/α-ketoglutarate-dependent halogenases are another class of enzymes that can install halogen atoms with high stereo- and regioselectivity onto unactivated sp³-hybridized carbon centers. nih.govbiorxiv.org
Methodological Advancements for Enhanced Stereochemical Control
The stereochemistry of a molecule is crucial to its function, and thus, the development of methods for stereochemical control is of paramount importance.
The diastereoselective synthesis of precursors is a key strategy for controlling the stereochemistry of the final product. While specific studies on the diastereoselective synthesis of precursors to this compound are limited, general methodologies for the diastereoselective synthesis of functionalized ketones can be considered. For example, aldol (B89426) reactions or Michael additions, often catalyzed by chiral organocatalysts, can be employed to set the desired stereocenters in a precursor molecule, which can then be further elaborated to the target compound. The development of stereoselective routes to 1,4-dicarbonyl 2,3-dihaloalkenes showcases the potential for controlling the geometry of related structures. nih.gov
The synthesis of enantiomerically pure compounds is a significant challenge in organic synthesis. Chiral analogs of this compound could potentially be accessed through various enantioselective strategies. Asymmetric hydrogenation of prochiral diketones, for instance, has been shown to produce chiral diols with high enantioselectivity, which could serve as precursors to chiral analogs. researchgate.net Furthermore, chiral Brønsted acid catalysis has been successfully applied to the enantioselective desymmetrization of oxetanes to produce chiral 1,4-benzoxazepines, demonstrating the power of this approach in creating stereogenic centers. nih.gov The development of organocatalytic methods for the construction of chiral dihydropyridines also highlights the potential for creating enantioenriched heterocyclic compounds that may share synthetic intermediates with analogs of the target molecule. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of α-haloketones, including this compound, can be made more sustainable by adhering to these principles. nih.govwikipedia.org
Key green chemistry considerations include the use of less hazardous reagents, the development of solvent-free or aqueous reaction conditions, and the use of catalytic rather than stoichiometric reagents. For instance, the use of biocatalysts, as discussed earlier, aligns well with green chemistry principles due to their operation in aqueous media and their high selectivity, which can reduce the formation of byproducts. researchgate.netinnoget.comnih.govyedarnd.com
The development of mechanochemical methods, which use mechanical energy to drive chemical reactions, can also contribute to greener syntheses by reducing or eliminating the need for solvents. nih.gov Furthermore, the use of catalysts based on abundant and non-toxic metals, or even metal-free organocatalysts, is a key aspect of green chemistry. The dehydrative C-alkylation of fluorenes with alcohols using aldehyde or ketone catalysts is an example of a green and practical synthetic method. rsc.org
The following table summarizes some of the green chemistry considerations in the synthesis of α-haloketones:
| Green Chemistry Principle | Application in α-Haloketone Synthesis |
| Prevention | Designing syntheses to minimize waste. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. nih.gov |
| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | The use of safer solvents or the elimination of solvents altogether. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |
| Use of Renewable Feedstocks | Using renewable rather than depleting raw materials. innoget.comyedarnd.com |
| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. researchgate.netinnoget.comrsc.org |
| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |
| Real-time analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Mechanistic Investigations of 1,4 Dibromo 3,3 Dimethoxybutan 2 One Transformations
Elucidation of Reaction Pathways for Bromine Substitution and Elimination
The two bromine atoms in 1,4-Dibromo-3,3-dimethoxybutan-2-one are situated at the α- and γ-positions relative to the carbonyl group. This positioning significantly influences their reactivity towards nucleophiles and bases.
The primary bromide at the C-4 position is expected to be susceptible to SN2 reactions with a variety of nucleophiles. The rate of this substitution would be influenced by the steric hindrance posed by the rest of the molecule and the strength of the incoming nucleophile. In contrast, the bromide at the C-1 position, being alpha to the carbonyl group, will have its reactivity modulated by the electron-withdrawing nature of the ketone.
Under conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile, SN1 pathways could also be envisioned, particularly at the C-4 position. The stability of the resulting carbocation would be a determining factor.
Table 1: Predicted Nucleophilic Substitution Outcomes
| Nucleophile | Expected Major Product at C-4 (SN2) | Potential Side Products |
|---|---|---|
| Hydroxide (OH⁻) | 1-Bromo-4-hydroxy-3,3-dimethoxybutan-2-one | Elimination products |
| Cyanide (CN⁻) | 1-Bromo-4-cyano-3,3-dimethoxybutan-2-one |
The presence of protons on carbons adjacent to the bromine-bearing carbons opens the possibility for elimination reactions. A strong, sterically hindered base would favor an E2 mechanism, leading to the formation of a double bond. The regioselectivity of this elimination would depend on the relative acidity of the protons at C-1 and C-3.
Under conditions favoring an E1 mechanism, the formation of a carbocation intermediate would be followed by the removal of a proton to yield an unsaturated product. Competition between substitution and elimination reactions is anticipated and would be highly dependent on the specific reaction conditions, including the nature of the base/nucleophile, solvent, and temperature.
Mechanistic Studies of Carbonyl Reactivity in this compound
The ketone functionality is a key reactive site within the molecule, susceptible to transformations involving both the carbonyl carbon and the adjacent α-protons.
Like most ketones, this compound is expected to exist in equilibrium with its enol tautomer. nih.govlibretexts.org The position of this equilibrium will be influenced by the solvent and any acidic or basic catalysts present. The formation of the enol or the corresponding enolate under basic conditions is of significant mechanistic importance, as it can lead to subsequent reactions at the α-carbon. The presence of an electron-withdrawing bromine atom at the C-1 position would increase the acidity of the C-1 proton, favoring enolate formation at this site.
The electrophilic carbonyl carbon is a prime target for nucleophilic attack. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and hydrides (e.g., from sodium borohydride), can add to the carbonyl group to form the corresponding tertiary alcohol. The steric hindrance created by the adjacent geminal dimethoxy group may influence the accessibility of the carbonyl carbon to bulky nucleophiles.
Table 2: Plausible Nucleophilic Addition Reactions
| Reagent | Intermediate | Final Product after Workup |
|---|---|---|
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1,4-Dibromo-2-methyl-3,3-dimethoxybutan-2-ol |
| Sodium borohydride (B1222165) (NaBH₄) | Alkoxyborate | 1,4-Dibromo-3,3-dimethoxybutan-2-ol |
Reactivity Mechanisms of the Geminal Dimethoxy Acetal (B89532) Moiety
The geminal dimethoxy group at the C-3 position is an acetal. Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. Treatment of this compound with aqueous acid would likely lead to the cleavage of the acetal to reveal a β-keto aldehyde functionality. The mechanism of this hydrolysis would involve protonation of one of the methoxy (B1213986) oxygens, followed by the loss of methanol (B129727) to form an oxocarbenium ion, which is then attacked by water.
Further investigation into these predicted pathways is essential to fully characterize the chemical behavior of this compound and to unlock its potential in synthetic organic chemistry.
Acetal Hydrolysis and Transacetalization Mechanisms
In the absence of specific data for this compound, the hydrolysis of its dimethoxy acetal group would be expected to follow the well-established acid-catalyzed mechanism for acetals. This process is reversible and involves the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The departure of methanol is typically the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water on this intermediate, followed by deprotonation, would yield a hemiacetal. Further protonation of the remaining methoxy group and its elimination as methanol, followed by deprotonation of the hydroxyl group, would lead to the final ketone product, 1,4-dibromobutan-2,3-dione.
The general steps for acid-catalyzed acetal hydrolysis are:
Protonation of one of the alkoxy groups.
Elimination of the corresponding alcohol to form an oxocarbenium ion.
Nucleophilic attack by a water molecule.
Deprotonation to form a hemiacetal.
Protonation of the second alkoxy group.
Elimination of the second alcohol molecule.
Deprotonation to yield the carbonyl compound.
Table 1: General Intermediates in Acetal Hydrolysis
| Step | Intermediate/Product | General Structure |
| 1 | Protonated Acetal | R-C(OR')₂(H⁺)-R'' |
| 2 | Oxocarbenium Ion | [R-C(OR')=R'']⁺ |
| 3 | Protonated Hemiacetal | R-C(OR')(OH₂⁺)-R'' |
| 4 | Hemiacetal | R-C(OR')(OH)-R'' |
| 7 | Ketone/Aldehyde | R-C(=O)-R'' |
Transacetalization would proceed through a similar mechanistic manifold. In the presence of a different alcohol and an acid catalyst, the initial acetal would be protonated, leading to the formation of the oxocarbenium ion. This intermediate could then be intercepted by the new alcohol molecule instead of water, leading to the formation of a new acetal after deprotonation. The efficiency of this process would depend on the relative concentrations and nucleophilicities of the competing alcohols.
Role of the Acetal in Neighboring Group Participation
Neighboring group participation (NGP) by an acetal group, while less common than for other functional groups, could potentially influence reactions at adjacent centers. In the case of this compound, the acetal is located at the 3-position, adjacent to the carbonyl group at the 2-position and a bromine-bearing carbon at the 4-position.
NGP is characterized by the intramolecular interaction of a functional group with a reaction center, which can lead to rate enhancement (anchimeric assistance) and stereochemical control. For the acetal group to participate, one of its oxygen atoms would need to act as an internal nucleophile.
For instance, in a substitution reaction at the C-4 position, it is conceivable that one of the methoxy oxygens could displace the bromide, forming a cyclic oxonium ion intermediate. This would be an intramolecular SN2-type reaction. The subsequent attack of an external nucleophile on this cyclic intermediate would likely occur at the carbon atom that was originally part of the acetal, leading to a rearranged product. However, the formation of such a strained five-membered ring containing a quaternary carbon and an oxonium ion might be energetically unfavorable.
Alternatively, the electron-withdrawing nature of the adjacent carbonyl group and the two bromine atoms would likely decrease the nucleophilicity of the acetal oxygens, making their participation as neighboring groups less probable compared to simpler acetals. Without experimental or computational data for this compound, any discussion of neighboring group participation by the acetal remains speculative.
Spectroscopic Characterization and Structural Elucidation of 1,4 Dibromo 3,3 Dimethoxybutan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectral Analysis for Proton Environment and Coupling Constants
The ¹H NMR spectrum of 1,4-Dibromo-3,3-dimethoxybutan-2-one is anticipated to be relatively simple, characterized by three distinct signals, all of which are expected to be singlets due to the absence of adjacent protons for spin-spin coupling.
Bromomethyl Protons (C1-H₂): The two protons on the carbon adjacent to the carbonyl group (C1) are in an electron-poor environment. They are influenced by the electronegative bromine atom and the electron-withdrawing ketone group. Protons alpha to a ketone typically resonate around δ 2.0-2.5 ppm. oregonstate.edulibretexts.org The presence of the adjacent bromine atom would be expected to shift this signal significantly downfield, likely into the δ 4.0-4.5 ppm range. This would appear as a singlet with an integral of 2H.
Bromomethyl Protons (C4-H₂): The two protons on C4 are also attached to a carbon bearing a bromine atom. These protons are adjacent to the quaternary ketal carbon (C3). Their chemical environment is slightly different from the C1 protons, and thus they are expected to produce a separate singlet, likely in the δ 3.5-4.0 ppm range, with an integral of 2H.
Methoxy (B1213986) Protons (O-CH₃): The two methoxy groups attached to C3 are chemically equivalent. Therefore, they are expected to produce a single, sharp singlet corresponding to six protons. The typical chemical shift for methoxy protons in a ketal environment is around δ 3.2-3.5 ppm.
| Predicted Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| A | Br-CH₂-C=O | 4.0 - 4.5 | Singlet (s) | 2H |
| B | C(OCH₃)₂-CH₂-Br | 3.5 - 4.0 | Singlet (s) | 2H |
| C | -OCH₃ | 3.2 - 3.5 | Singlet (s) | 6H |
¹³C NMR Spectral Analysis for Carbon Skeleton and Hybridization
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.
Carbonyl Carbon (C2): The carbon of the ketone group is the most deshielded, typically appearing significantly downfield in the δ 190-210 ppm region. oregonstate.edudocbrown.info
Ketal Carbon (C3): The quaternary carbon atom bonded to two oxygen atoms is also highly deshielded and is expected to resonate in the δ 90-110 ppm range.
Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons are predicted to appear as a single signal in the δ 50-60 ppm range.
Brominated Carbons (C1 and C4): The two carbons bonded to bromine atoms (C1 and C4) will appear in the aliphatic region. Their chemical shifts will be influenced by their adjacent functional groups. C1, being alpha to the carbonyl, might be slightly more deshielded than C4. Both are expected in the δ 30-45 ppm range.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C=O (C2) | 190 - 210 | Quaternary (Ketone) |
| C(OCH₃)₂ (C3) | 90 - 110 | Quaternary (Ketal) |
| -OCH₃ | 50 - 60 | Primary (Methyl) |
| Br-CH₂-C=O (C1) | 35 - 45 | Secondary (Methylene) |
| C(OCH₃)₂-CH₂-Br (C4) | 30 - 40 | Secondary (Methylene) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Long-Range Correlations
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. Since all proton environments in this compound are structurally isolated by non-proton-bearing carbons (C2 and C3), no cross-peaks would be expected in the COSY spectrum. This lack of correlation would itself be a key piece of structural evidence.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached. For the proposed structure, HSQC would show correlations between the proton signal at δ 4.0-4.5 ppm and the carbon signal at δ 35-45 ppm (C1), the proton signal at δ 3.5-4.0 ppm and the carbon signal at δ 30-40 ppm (C4), and the methoxy proton signal (δ 3.2-3.5 ppm) with the methoxy carbon signal (δ 50-60 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the molecular fragments. Key expected correlations would include:
The protons on C1 showing correlation to the carbonyl carbon (C2) and the ketal carbon (C3).
The protons on C4 showing correlation to the ketal carbon (C3).
The methoxy protons showing a strong correlation to the ketal carbon (C3).
These combined 2D NMR data would provide definitive confirmation of the connectivity of the carbon skeleton and the placement of the substituents.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy, which allows for the determination of its elemental formula. The molecular formula for this compound is C₆H₁₀Br₂O₃.
A crucial diagnostic feature in the mass spectrum would be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). libretexts.org Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. libretexts.org
The calculated exact masses for the molecular ions are:
[C₆H₁₀⁷⁹Br₂O₃]⁺: m/z 287.8997
[C₆H₁₀⁷⁹Br⁸¹BrO₃]⁺: m/z 289.8976
[C₆H₁₀⁸¹Br₂O₃]⁺: m/z 291.8956
The observation of this isotopic pattern at the correct m/z values in HRMS would provide strong evidence for the presence of two bromine atoms and confirm the molecular formula.
Fragmentation Patterns and Mechanistic Interpretation
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to be significant, and the molecular ion peak may be of low abundance. The fragmentation will likely be directed by the various functional groups.
Alpha-Cleavage: Ketones commonly undergo cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.orglibretexts.org
Cleavage of the C1-C2 bond would result in the loss of a •CH₂Br radical, leading to the formation of an acylium ion [O=C-C(OCH₃)₂-CH₂Br]⁺.
Cleavage of the C2-C3 bond would lead to the formation of the [BrCH₂C=O]⁺ acylium ion (m/z 121/123).
Loss of Bromine: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical. miamioh.edu The loss of a bromine radical (•Br) would generate an [M-Br]⁺ ion. This fragment ion would still contain one bromine atom and thus would appear as a doublet with a 1:1 intensity ratio.
Ketal Fragmentation: Acetals and ketals are known to be labile in the mass spectrometer. A characteristic fragmentation is the loss of a methoxy radical (•OCH₃) to form a stable, resonance-delocalized oxonium ion. The resulting [M-OCH₃]⁺ fragment would be a prominent peak in the spectrum.
| Predicted m/z (for ⁷⁹Br) | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 288, 290, 292 | [C₆H₁₀Br₂O₃]⁺ | Molecular Ion (M⁺) |
| 257, 259 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 209, 211 | [M - Br]⁺ | Loss of bromine radical |
| 121, 123 | [BrCH₂C=O]⁺ | Alpha-cleavage |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. For a molecule such as this compound, an IR spectrum would reveal characteristic absorption bands corresponding to its specific structural features.
Expected Vibrational Modes:
Carbonyl (C=O) Stretch: The ketone functional group is expected to produce a strong, sharp absorption band. Typically, for aliphatic ketones, this stretching vibration occurs in the region of 1725-1705 cm⁻¹. The presence of electronegative bromine atoms on the adjacent carbon (the α-carbon) would likely shift this peak to a higher wavenumber due to the inductive effect.
C-O (Ether) Stretch: The two methoxy groups (–OCH₃) contain carbon-oxygen single bonds. These would exhibit strong, characteristic stretching vibrations, typically appearing in the 1260-1000 cm⁻¹ region. Asymmetrical and symmetrical stretching modes of the C-O-C linkage would contribute to this part of the spectrum.
C-H (Alkyl) Stretch: The methyl (–CH₃) and methylene (B1212753) (–CH₂–) groups give rise to stretching vibrations in the 3000-2850 cm⁻¹ range.
C-Br Stretch: The carbon-bromine bonds are expected to show absorption bands in the lower frequency (fingerprint) region of the spectrum, typically between 680-515 cm⁻¹.
A hypothetical data table for the expected major IR absorption bands for this compound is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (asymmetric) | -CH₃ (methoxy) | ~2960 | Medium |
| C-H Stretch (symmetric) | -CH₂-Br | ~2850 | Medium |
| C=O Stretch | Ketone | >1715 | Strong |
| C-O Stretch (asymmetric) | C-O-C (ether) | ~1250 | Strong |
| C-O Stretch (symmetric) | C-O-C (ether) | ~1050 | Strong |
| C-Br Stretch | Alkyl Halide | 680-515 | Medium-Strong |
This table is generated based on typical IR absorption ranges for the respective functional groups and does not represent experimentally verified data for this compound.
Advanced Techniques for Structural Elucidation of Complex Derivatives (e.g., X-ray Crystallography for Crystalline Forms)
For unambiguous determination of the three-dimensional atomic arrangement of a molecule, especially for complex derivatives in a crystalline state, single-crystal X-ray crystallography is the definitive method. This technique provides precise information on bond lengths, bond angles, and stereochemistry.
Should a derivative of this compound be synthesized and successfully crystallized, X-ray diffraction analysis would be employed. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined.
Illustrative Crystallographic Data for a Structurally Related Compound:
While specific crystallographic data for derivatives of this compound are not publicly available, data from other brominated organic molecules can illustrate the type of information obtained. For example, analysis of α-bromo-β-hydroxy ketones has been performed, revealing key structural features through X-ray diffraction.
Below is a sample data table illustrating the kind of parameters determined from an X-ray crystallographic study.
| Parameter | Description | Example Value Range |
| Crystal System | The symmetry system of the crystal lattice | Monoclinic, Orthorhombic, etc. |
| Space Group | The symmetry group of the crystal | e.g., P2₁/n, C2/c |
| a, b, c (Å) | The dimensions of the unit cell | 5.0 - 20.0 |
| α, β, γ (°) | The angles of the unit cell | 90 - 120 |
| Volume (ų) | The volume of the unit cell | 500 - 2000 |
| Z | Number of molecules per unit cell | 2, 4, 8, etc. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data | 0.02 - 0.10 |
This table provides a general illustration of crystallographic parameters and does not represent data for any specific derivative of this compound.
The precise bond lengths (e.g., C=O, C-C, C-Br, C-O) and angles determined by this method would confirm the molecular geometry and provide insight into intermolecular interactions, such as halogen bonding, which can influence the crystal packing.
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical studies published for the compound This compound .
As a result, it is not possible to provide the detailed analysis requested in the article outline, which includes:
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (including Frontier Molecular Orbital Analysis and Charge Distribution).
Conformational Analysis and Stereochemical Insights (including Energy Minimization and Prediction of Spectroscopic Parameters).
Reaction Pathway Modeling and Transition State Analysis.
To generate a scientifically accurate and informative article that adheres strictly to the provided outline, published research data focusing specifically on "this compound" is required. Without such source material, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Computational Chemistry and Theoretical Studies of 1,4 Dibromo 3,3 Dimethoxybutan 2 One
Reaction Pathway Modeling and Transition State Analysis
Computational Elucidation of Mechanistic Details
There are currently no available studies in the scientific literature that provide a computational elucidation of the mechanistic details of 1,4-Dibromo-3,3-dimethoxybutan-2-one. Such studies would be invaluable for understanding its reactivity, potential reaction pathways, and the transition states involved in its chemical transformations. Future research in this area could employ methods such as Density Functional Theory (DFT) or ab initio calculations to map out reaction coordinates and identify key intermediates.
Prediction of Kinetic and Thermodynamic Parameters
Similarly, the prediction of kinetic and thermodynamic parameters for this compound through computational methods has not been reported. The determination of parameters such as activation energies, reaction rate constants, enthalpy of formation, and Gibbs free energy would provide crucial insights into the stability and reactivity of the compound. These predictions are essential for designing and optimizing synthetic routes and for understanding the compound's behavior under various conditions.
Reactivity Profiles and Transformative Organic Reactions of 1,4 Dibromo 3,3 Dimethoxybutan 2 One
Reactions Involving the Bromine Atoms
The bromine atoms in 1,4-Dibromo-3,3-dimethoxybutan-2-one are located at the α and α' positions relative to the carbonyl group. This positioning significantly activates the carbon-bromine bond towards various reactions, primarily due to the electron-withdrawing nature of the adjacent ketone. nih.gov
The carbon atoms attached to the bromine atoms are electrophilic and susceptible to attack by a wide array of nucleophiles in SN2 reactions. youtube.com The reactivity of α-haloketones in such substitutions is notably enhanced compared to analogous alkyl halides. nih.gov
Oxygen Nucleophiles : Reactions with oxygen nucleophiles such as alkoxides or carboxylates would lead to the formation of α-alkoxy or α-acyloxy ketones, respectively. For instance, treatment with sodium methoxide (B1231860) could substitute one or both bromine atoms.
Nitrogen Nucleophiles : Nitrogen-based nucleophiles, including primary and secondary amines, are expected to displace the bromide ions to form α-amino ketones. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov
Sulfur Nucleophiles : Thiols and other sulfur nucleophiles, which are generally excellent nucleophiles, would readily react to yield α-thio ketones. adichemistry.com
Carbon Nucleophiles : Carbanions, such as those derived from malonic esters or β-ketoesters, can act as carbon nucleophiles to form new carbon-carbon bonds.
The following table illustrates the expected products from nucleophilic substitution reactions with this compound.
| Nucleophile | Reagent Example | Expected Product (Monosubstitution) |
| Oxygen | Sodium methoxide (NaOMe) | 1-Bromo-4-methoxy-3,3-dimethoxybutan-2-one |
| Nitrogen | Ammonia (NH₃) | 1-Amino-4-bromo-3,3-dimethoxybutan-2-one |
| Sulfur | Sodium thiophenoxide (NaSPh) | 1-Bromo-3,3-dimethoxy-4-(phenylthio)butan-2-one |
| Carbon | Sodium diethyl malonate | Diethyl 2-(4-bromo-3,3-dimethoxy-2-oxobutyl)malonate |
The bromine atoms can be removed through reductive processes. wikipedia.org A variety of reducing agents are known to effect the dehalogenation of α-haloketones. wikipedia.org Depending on the reagents and reaction conditions, the reduction can lead to the corresponding monobromo ketone, the parent ketone, or coupling products. For α,α'-dihaloketones, initial reduction can form metal enolate intermediates, which can then lead to further reactions. wikipedia.org
Selective debromination of α,α,α-tribromomethylketones has been achieved using systems like HBr–H₂O, suggesting that controlled removal of one bromine atom from this compound might be possible. lookchem.com Complete debromination would yield 3,3-dimethoxybutan-2-one (B1329833).
A characteristic reaction of α-haloketones in the presence of a base is the Favorskii rearrangement. wikipedia.orgddugu.ac.in This reaction typically leads to the formation of carboxylic acid derivatives through a cyclopropanone (B1606653) intermediate. adichemistry.com For a substrate like this compound, which has bromine on both sides of the ketone, the reaction pathway could be complex.
Treatment with a base, such as an alkoxide, could initiate the rearrangement. The mechanism involves the formation of an enolate, followed by intramolecular nucleophilic attack to displace a bromide and form a cyclopropanone intermediate. Subsequent attack of the alkoxide on the cyclopropanone and ring-opening would yield an ester. Given the presence of two bromine atoms, α,β-unsaturated carboxylic acid derivatives could also be potential products. adichemistry.comrsc.org
Transformations Involving the Ketone Carbonyl Group
The ketone carbonyl group in this compound is a key site for a variety of chemical transformations, including reductions, oxidations, and condensation reactions.
The ketone functionality can be reduced to a secondary alcohol. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion to the electrophilic carbonyl carbon. youtube.com Given the presence of the reactive C-Br bonds, the choice of reducing agent would be crucial to avoid undesired side reactions. Sodium borohydride is a milder reducing agent and might be more suitable for the selective reduction of the ketone without affecting the bromine atoms. youtube.com
The following table summarizes the expected outcomes of the reduction of the carbonyl group.
| Reagent | Product |
| Sodium borohydride (NaBH₄) | 1,4-Dibromo-3,3-dimethoxybutan-2-ol |
| Lithium aluminum hydride (LiAlH₄) | 1,4-Dibromo-3,3-dimethoxybutan-2-ol (potential for debromination) |
Oxidation of the ketone is not a typical transformation, as it is already in a relatively high oxidation state.
The carbonyl group can participate in condensation reactions with various nucleophiles.
Aldol (B89426) Reaction : In the presence of a base, the α-hydrogens of a ketone can be deprotonated to form an enolate, which can then react with an aldehyde or another ketone in an Aldol addition or condensation. masterorganicchemistry.comwikipedia.org For this compound, the acidity of the α-hydrogens is increased due to the presence of the bromine atoms. However, the propensity to undergo the Favorskii rearrangement under basic conditions might compete with the Aldol reaction. wikipedia.org
Knoevenagel Condensation : This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For this compound, this could provide a route to more complex carbon skeletons, although the basic reaction conditions could again favor the Favorskii rearrangement.
A novel synthesis of 2,5-disubstituted furan (B31954) and 2,4,6 ... this compound (1), which was synthesized according to the method of. W. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQI2-z1c2vS9Qf2-xG88Qx7p-4r3G8m1313-v0lT8M9JqG91XUqQx2i43V1Jv2bV9b8nJ5Vd3T-5M-x6qV99P0q8v_yQ686m_7P6QYlX7h7y9l9I5f12u7Q-7W5n88Xl7vH9Y8v2t5v0r2u4q5s7
Synthetic Applications and Precursor Role of 1,4 Dibromo 3,3 Dimethoxybutan 2 One in Complex Molecule Synthesis
Utility in Heterocyclic Compound Synthesis
The bifunctional nature of 1,4-Dibromo-3,3-dimethoxybutan-2-one, with electrophilic carbons at C1, C2, and C4, makes it an ideal precursor for constructing five-membered heterocyclic rings through cyclization reactions.
Building Block for Oxygen-Containing Heterocycles (e.g., Furans, Pyrans, Dioxolanes)
Furans: The structure of this compound is particularly well-suited for the synthesis of furan (B31954) rings. The core of this transformation is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org In this context, this compound acts as a stable precursor to the required 1,4-dicarbonyl moiety.
Under acidic conditions, the dimethoxy ketal at the C3 position undergoes hydrolysis to reveal a second ketone. The resulting intermediate, a 1,4-dicarbonyl compound, can then enolize. The enol form of one carbonyl group subsequently acts as a nucleophile, attacking the protonated second carbonyl group to form a five-membered hemiacetal intermediate. A final dehydration step yields the stable aromatic furan ring. wikipedia.org This method is a cornerstone for preparing substituted furans, which are structural components in many natural products. wikipedia.orgpharmaguideline.com While this pathway is mechanistically sound, specific examples detailing the use of this compound itself are not extensively documented, but the utility of 1,4-diketone surrogates is well-established. organic-chemistry.org
Pyrans and Dioxolanes: The application of this compound as a direct precursor for the synthesis of six-membered pyran rings or dioxolanes is less straightforward and not prominently featured in scientific literature. The synthesis of these heterocycles typically involves different precursors and reaction pathways.
| Heterocycle | Synthetic Strategy | Precursor Role of this compound |
| Furan | Paal-Knorr Synthesis | Serves as a 1,4-dicarbonyl precursor after hydrolysis of the ketal. |
| Pyran | Not well-documented | Direct application as a primary building block is not established. |
| Dioxolane | Not well-documented | Direct application as a primary building block is not established. |
Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Pyrrolidines)
Pyrroles: The Paal-Knorr synthesis can be readily adapted to produce pyrroles. rgmcet.edu.in Instead of a simple acid-catalyzed dehydration, the 1,4-dicarbonyl precursor (generated from this compound via hydrolysis) is condensed with a primary amine or ammonia. wikipedia.org The reaction proceeds through the formation of an enamine intermediate, which then cyclizes and dehydrates to afford the N-substituted pyrrole (B145914). rgmcet.edu.in This method is highly efficient and widely used due to its simplicity. organic-chemistry.org An analogous reaction, the Clauson-Kaas synthesis, utilizes 2,5-dimethoxytetrahydrofuran (B146720) (another 1,4-dicarbonyl equivalent) to react with various amines, underscoring the utility of such precursors in pyrrole synthesis. beilstein-journals.org
Pyridines and Pyrrolidines: The direct synthesis of pyridines or pyrrolidines from this compound is not a common or well-documented transformation. While the compound's functional groups could potentially be manipulated through multi-step sequences to form these rings, its primary and most direct application in nitrogen-heterocycle synthesis is as a precursor to pyrroles via the Paal-Knorr reaction. The reaction of ketones with primary amines can lead to enamine or imine intermediates, which are pivotal in many cyclization reactions, but a direct pathway to pyridines or pyrrolidines from this specific starting material is not established. researchgate.netvalpo.edu
| Heterocycle | Synthetic Strategy | Precursor Role of this compound |
| Pyrrole | Paal-Knorr Pyrrole Synthesis | Serves as a 1,4-dicarbonyl precursor, which is then condensed with a primary amine. |
| Pyridine | Not well-documented | Direct application as a primary building block is not established. |
| Pyrrolidine | Not well-documented | Direct application as a primary building block is not established. |
Application in Natural Product Synthesis and Analogues
The dense functionality of this compound makes it a potentially valuable C4 building block for assembling the complex carbon skeletons of natural products.
Intermediate for Stereochemically Defined Polyketide Chains
Polyketides are a large class of natural products characterized by repeating β-hydroxy ketone or 1,3-dicarbonyl units. nih.gov While this compound is a 1,4-dicarbonyl equivalent, its structure can be valuable for introducing a specific four-carbon unit into a larger molecule. The two bromine atoms can be displaced by nucleophiles in a sequential manner, allowing for the controlled elongation of a carbon chain. Although direct use of this specific compound is not widely reported, the synthesis of halogenated natural products often relies on the stereoselective installation of halogens, which can be challenging. nih.gov The use of pre-functionalized brominated ketones as building blocks can simplify synthetic routes to such complex molecules.
Scaffold for Complex Carbocyclic and Spirocyclic Systems
The presence of two electrophilic centers at C1 and C4 allows this compound to participate in double alkylation reactions to form cyclic structures.
Carbocyclic Systems: This compound can serve as a precursor for forming five-membered carbocyclic rings. For instance, reaction with a soft carbon nucleophile, such as diethyl malonate, under basic conditions could lead to a tandem substitution reaction. The initial substitution of one bromine atom would be followed by an intramolecular cyclization to displace the second bromine, resulting in a substituted cyclopentanone (B42830) derivative. Such strategies are fundamental in the construction of complex carbocyclic frameworks. nih.gov
Spirocyclic Systems: Spirocycles, which contain two rings connected by a single atom, are important motifs in drug discovery. nih.govresearchgate.net The synthesis of spirocycles can be achieved through various methods, including the palladium-catalyzed cyclization of bromophenyl-functionalized ketones. nih.gov this compound could be envisioned as a key component in constructing spirocyclic systems. For example, it could be used to alkylate a cyclic ketone or β-keto ester precursor, with the two bromine atoms allowing for the formation of a new ring fused at a single carbon atom, thereby creating the spirocyclic core.
Role in Stereoselective and Regioselective Synthesis of Fine Chemicals and Pharmaceutical Intermediates
The distinct arrangement of functional groups in this compound allows for a high degree of control over reaction outcomes.
Regioselective Synthesis: The molecule possesses multiple reactive sites: a primary bromide at C1, a secondary bromide at C4, a ketone at C2, and a protected ketone at C3. These sites exhibit different reactivities, which can be exploited for regioselective synthesis.
Nucleophilic Substitution: The primary bromide at C1 is generally more susceptible to SN2 displacement than the secondary bromide at C4, allowing for selective functionalization at one end of the molecule.
Enolate Formation: The ketone at C2 can be converted into an enolate, directing reactions to the C1 position, while the ketal at C3 remains unreactive under basic or neutral conditions.
Hydrolysis: Selective hydrolysis of the ketal under acidic conditions reveals the C3 ketone, allowing for subsequent reactions at that site.
This inherent differentiation is crucial in the cross-coupling of polyhalogenated compounds, where regioselectivity is determined by factors including bond dissociation energies and electronic effects of the surrounding functional groups. nih.govacs.org
Stereoselective Synthesis: While this compound is an achiral molecule, it serves as a valuable precursor for creating chiral products. The synthesis of β-bromo Baylis-Hillman ketones, for example, demonstrates how brominated precursors can be used in stereoselective additions to aldehydes. ttu.eduorganic-chemistry.orgresearchgate.net Similarly, the furan or pyrrole rings formed from this compound can be subjected to subsequent stereoselective reactions, such as catalytic hydrogenation or asymmetric functionalization, to generate chiral pharmaceutical intermediates. The use of brominated ketones is a common strategy in stereoselective halogenation and subsequent transformations in the synthesis of complex natural products. nih.gov
Potential as a Synthon for Carbon-Carbon Bond Forming Reactions
The molecule this compound is a highly functionalized building block that holds significant potential as a synthon for a variety of carbon-carbon bond-forming reactions. Its utility stems from the presence of multiple reactive sites: two primary alkyl bromide moieties and a ketone group, with the adjacent dimethoxy acetal (B89532) providing both steric influence and latent functionality. This combination allows for a range of synthetic transformations, making it an attractive precursor for the construction of complex molecular architectures. While its application in carbon-carbon bond formation is not yet extensively documented, its structure suggests several plausible and powerful synthetic strategies.
The core value of this compound as a synthon lies in its capacity to act as a bis-electrophile. The two primary bromine atoms are excellent leaving groups for nucleophilic substitution reactions. This allows for the formation of two new carbon-carbon bonds, enabling the construction of carbocyclic and heterocyclic ring systems, or the introduction of two new carbon-based side chains.
One of the most direct applications of this compound in carbon-carbon bond formation would be in bis-alkylation reactions with carbon nucleophiles. A variety of stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and cyanoacetates, could be employed to displace the two bromide atoms. This would lead to the formation of highly functionalized acyclic or cyclic products. For instance, reaction with two equivalents of a malonate ester anion could, in principle, lead to a tetra-ester derivative, which could be further manipulated to form more complex structures.
Another promising avenue for carbon-carbon bond formation involves the use of organometallic reagents. Grignard reagents and organocuprates are known to react with alkyl halides. The reaction of this compound with two equivalents of an organocuprate could potentially lead to the corresponding dialkylated product. The choice of organometallic reagent would be crucial to avoid competing reactions with the ketone functionality.
Furthermore, the ketone group in this compound can also be exploited for carbon-carbon bond formation. For example, it can be converted to its enolate, which can then react with various electrophiles. However, the presence of the two α-bromo substituents would likely favor reactions at the less hindered carbon atoms.
The strategic placement of the dimethoxy acetal group is also noteworthy. This protecting group can be removed under acidic conditions to reveal a second ketone. This latent functionality significantly increases the synthetic potential of any molecule derived from this compound, allowing for subsequent carbon-carbon bond-forming reactions at this newly revealed site.
While direct, documented examples of this compound in carbon-carbon bond-forming reactions are limited in readily available literature, its structural features strongly support its potential as a versatile synthon for such transformations. The following table outlines some of the potential carbon-carbon bond-forming reactions that could utilize this compound.
| Reaction Type | Potential Nucleophile/Reagent | Potential Product Type |
| Bis-alkylation | Malonic esters, β-ketoesters | Highly functionalized acyclic or cyclic compounds |
| Organometallic Coupling | Organocuprates (e.g., R₂CuLi) | Dialkylated ketones |
| Wittig Reaction | Phosphonium ylides | Alkenes with retained dibromo functionality |
| Aldol (B89426) Reaction | Aldehydes or ketones (via enolate formation) | β-hydroxy ketones with dibromo functionality |
The exploration of these and other carbon-carbon bond-forming reactions with this compound is a promising area for future research in synthetic organic chemistry.
Emerging Research Frontiers and Future Prospects for 1,4 Dibromo 3,3 Dimethoxybutan 2 One
Integration with Flow Chemistry and Automated Synthesis
The precise control over reaction parameters offered by flow chemistry makes it an ideal platform for handling highly reactive intermediates and optimizing complex reaction sequences. For a molecule like 1,4-Dibromo-3,3-dimethoxybutan-2-one, continuous flow processes could offer significant advantages over traditional batch synthesis. The use of flow chemistry has been shown to improve the safety and efficiency of reactions involving reactive reagents like bromine. For instance, the synthesis of related compounds such as 1,3-dibromo-2,2-dimethoxypropane (B40201) has been successfully transferred to a continuous flow process to avoid accidents and improve yield by preventing the accumulation of heat and reactants.
Automated synthesis platforms, which often integrate flow reactors, could leverage this compound as a versatile building block. An automated system could sequentially modify the different reactive sites on the molecule with high fidelity, enabling the rapid generation of a library of complex derivatives for screening in drug discovery or materials science. The prospects for integrating this compound into automated workflows represent a significant area for future research.
Development of Asymmetric Transformations Utilizing the Compound
The presence of a ketone functional group adjacent to a stereocenter and other reactive sites makes this compound an intriguing substrate for the development of asymmetric transformations. Chiral catalysts could potentially be employed to achieve stereoselective reactions, such as:
Asymmetric reduction of the ketone to form chiral alcohols.
Enantioselective alkylation or arylation at the carbon atoms alpha to the carbonyl group.
While specific studies on this compound are not yet prevalent, research into the asymmetric bromoazidation of α,β-unsaturated ketones using chiral catalysts demonstrates the feasibility of achieving high stereoselectivity in complex transformations involving brominated ketones. organic-chemistry.org Future work could focus on designing chiral ligand-metal complexes or organocatalysts that can effectively recognize the structure of this compound to produce enantiomerically pure products, which are highly valuable in the pharmaceutical and agrochemical industries.
Exploration of Bio-based Synthesis Routes for the Compound and its Precursors
The increasing demand for sustainable chemical manufacturing motivates the exploration of bio-based feedstocks for the synthesis of complex molecules. While the direct biological synthesis of a halogenated compound like this compound is challenging, research into producing its precursors from renewable resources is a viable frontier. Ketones and their derivatives can be synthesized from biomass-derived aromatic ethers, opening a potential pathway to greener starting materials. nih.gov
Future research could focus on chemo-enzymatic routes, combining the selectivity of biocatalysts with the efficiency of traditional chemical synthesis. manchester.ac.uk For example, microorganisms could be engineered to produce a butanone backbone from sugars or lignin (B12514952) derivatives, which could then be functionalized through chemical bromination and acetalization steps to yield the final compound. Such hybrid synthesis pathways are being computationally explored to identify the most efficient and economically viable routes from bio-based sources to complex chemical targets. digitellinc.com
| Feature | Potential Relevance to Future Research |
| Dibromo Functionality | Enables nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira), and formation of organometallic reagents. |
| Ketone Group | Site for nucleophilic addition, reduction to alcohols (potentially asymmetric), and enolate formation for α-functionalization. |
| Dimethyl Acetal (B89532) | A stable protecting group for a carbonyl, allowing for selective reactions at other sites before deprotection to reveal a second carbonyl group. |
| Butanone Backbone | A four-carbon chain that can serve as a scaffold for constructing more complex molecular frameworks, including cyclic and heterocyclic systems. |
Advanced Materials Science Applications Derived from its Unique Structure
The multifunctionality of this compound makes it a promising candidate for the synthesis of novel polymers and functional materials. The two bromine atoms can act as handles for polymerization or for grafting the molecule onto surfaces. For example, dibromo compounds are frequently used as monomers or initiators in various polymerization reactions. Specifically, compounds like 4,7-Dibromo-2,1,3-benzothiadiazole serve as essential building blocks for organic semiconductors used in photovoltaics and LEDs.
The unique combination of functional groups in this compound could lead to materials with tailored properties. After polymerization via the bromo groups, the ketone and protected carbonyl functionalities could be modified post-polymerization to introduce new properties, such as hydrophilicity, cross-linking capabilities, or sites for bioconjugation. This versatility could allow for the creation of:
Specialty Polymers: With tunable thermal and mechanical properties.
Functional Coatings: Where the ketone groups can be used to anchor other molecules to a surface.
Smart Materials: That respond to stimuli upon deprotection of the acetal group.
The exploration of this compound as a monomer or cross-linking agent is a rich field for future materials science research, with potential applications in electronics, biomedicine, and advanced manufacturing.
Q & A
Q. What are the common synthetic routes for preparing 1,4-Dibromo-3,3-dimethoxybutan-2-one, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves bromination of 3,3-dimethoxybutan-2-one using reagents like bromine (Br₂) or -bromosuccinimide (NBS) in dichloromethane (DCM) or tetrahydrofuran (THF). Key factors include:
- Temperature control (0–5°C to minimize over-bromination).
- Stoichiometry (1:2 molar ratio of precursor to bromine for selective 1,4-dibromination).
- Catalysts (e.g., FeBr₃ enhances regioselectivity).
- Purification via column chromatography (ethyl acetate/hexane, 3:7 ratio) to isolate the product .
Yield Optimization Table :
| Method | Reagents/Conditions | Yield (%) | Challenges |
|---|---|---|---|
| Direct Bromination | Br₂, DCM, 0°C, 12h | 45–55 | Over-bromination |
| Catalytic Bromination | HBr, FeBr₃, THF, RT | 60–70 | Catalyst removal |
| Microwave-assisted | NBS, DMF, 100°C, 30min | 75 | Equipment specificity |
Q. Which spectroscopic methods are most effective for characterizing this compound, and how are key spectral features interpreted?
- Methodological Answer :
- ¹H NMR : Methoxy groups appear as singlets at δ 3.3–3.5 ppm. Brominated CH₂ protons resonate at δ 4.5–5.0 ppm as doublets due to vicinal coupling.
- ¹³C NMR : Ketone carbonyl (C=O) at ~200 ppm; methoxy carbons at ~55 ppm.
- HRMS : Molecular ion peak [M+H]⁺ at m/z 293.93 (calculated for C₆H₈Br₂O₃).
- X-ray crystallography (using SHELXL): Resolves bond angles (C-Br ~1.9 Å) and stereoelectronic effects .
Q. What are the primary reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The bromine atoms undergo reactions with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). The methoxy groups stabilize transition states via electron donation. Kinetic studies show second-order dependence on nucleophile concentration. Example protocol:
- React with benzylamine (2 equiv) in DMF at 60°C for 6h.
- Monitor by TLC (Rf = 0.4 in EtOAc/hexane) and isolate via acid-base extraction .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when assigning the structure of this compound?
- Methodological Answer :
- Use 2D NMR (HSQC, HMBC) to correlate protons with carbons and confirm connectivity. For example, HMBC correlations between methoxy protons and the carbonyl carbon validate substitution patterns.
- Cross-validate with computational chemistry (DFT calculations for NMR chemical shifts).
- Employ X-ray crystallography (via SHELX programs) to resolve ambiguities in bond lengths/angles .
Q. What strategies optimize the regioselectivity of bromination in the synthesis of this compound?
- Methodological Answer :
- Directing groups : Methoxy groups act as electron donors, directing bromine to the 1,4-positions.
- Solvent effects : Use low-polarity solvents (DCM) to favor monobromination before introducing a second equivalent of Br₂.
- Catalysts : FeBr₃ enhances selectivity by stabilizing intermediates.
- In-situ monitoring : Use Raman spectroscopy to track Br₂ consumption and adjust stoichiometry dynamically .
Q. How does the electronic environment of this compound influence its participation in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing ketone reduces electron density at the brominated carbons, slowing oxidative addition in Suzuki-Miyaura couplings. Mitigation strategies:
- Use bulky ligands (e.g., -Bu₃P) to stabilize Pd(0) intermediates.
- Optimize base (K₂CO₃) and solvent (toluene/EtOH, 4:1) to enhance transmetallation.
- Example protocol: React with phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), 80°C, 12h. Yield: 60–70% .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational NMR data for this compound?
- Methodological Answer :
- Re-examine solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by up to 0.5 ppm.
- Check for dynamic effects : Conformational flexibility (e.g., rotamers) may split signals in experimental NMR but not in static DFT models.
- Validate computational parameters : Use higher basis sets (e.g., B3LYP/6-311+G(d,p)) and include solvent models (IEF-PCM) .
Safety and Handling in Experimental Design
Q. What precautions are critical when handling this compound in kinetic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
